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Compound of Interest

Compound Name: 1-(Pyridin-4-yl)piperidin-4-ol

Cat. No.: B144853

An In-depth Technical Guide to the Safety and Toxicity Profile of 1-(Pyridin-4-yl)piperidin-4-ol

Executive Summary

1-(Pyridin-4-yl)piperidin-4-ol is a heterocyclic compound of significant interest to the
pharmaceutical and chemical research sectors, primarily serving as a versatile building block in
the synthesis of novel therapeutic agents. Its structure, combining both a pyridine and a
piperidin-4-ol moiety, suggests a complex pharmacological and toxicological profile. This guide
provides a comprehensive analysis of the available safety and toxicity data. Due to the limited
public information specific to this compound, this document establishes a predictive
toxicological profile by leveraging extensive data from its core structural analogues: piperidine,
pyridine, and piperidin-4-ol. This approach, rooted in established structure-activity relationships,
offers a robust framework for researchers and drug development professionals to inform safe
handling practices, anticipate potential biological effects, and design requisite toxicological
screening programs.

Introduction and Chemical Identity

1-(Pyridin-4-yl)piperidin-4-ol (CAS No. 233261-75-1) is a bifunctional organic molecule
featuring a tertiary amine within a piperidine ring and a hydroxyl group.[1] The linkage of the
piperidine nitrogen to the 4-position of a pyridine ring creates a unique electronic and steric
environment that is frequently exploited in medicinal chemistry to modulate properties such as
solubility, receptor binding, and metabolic stability. Its utility as a synthetic intermediate is noted
in the development of various biologically active agents.[2][3][4]
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Given its status as a research chemical, a comprehensive, publicly available toxicological
dossier for 1-(Pyridin-4-yl)piperidin-4-ol is not available. Therefore, this guide synthesizes
data from its constituent chemical substructures to construct a scientifically grounded,
predictive safety profile. This analysis is critical for establishing appropriate laboratory safety
protocols and for guiding the design of future preclinical safety studies.

Predictive Hazard Identification and Classification

The hazard profile of 1-(Pyridin-4-yl)piperidin-4-ol can be inferred from the known hazards of
its primary structural components: piperidine and piperidin-4-ol. Both parent compounds exhibit
significant corrosive and irritant properties.

Table 1. GHS Hazard Classification of Structural Analogues
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Predicted
Classification Classification Classification for 1-
Hazard Statement e L -~
(Piperidin-4-ol) (Piperidine) (Pyridin-4-
yl)piperidin-4-ol
o Likely Category 4
Acute Toxicity, Oral Category 4[5] Category 4[6] )
(Harmful if swallowed)
o Potentially Category
o Category 3 (Toxic in ) ]
Acute Toxicity, Dermal  Category 4[5] ] ] 3-4 (Toxic/Harmful in
contact with skin)[6] ) )
contact with skin)
o o Potentially Category
Acute Toxicity, Category 3 (Toxic if ) )
) Category 4[5] ) 3-4 (Toxic/Harmful if
Inhalation inhaled)[6] )
inhaled)
Likely Category 1B
Skin Category 1B (Causes Category 1B (Causes (Causes severe skin

Corrosion/Irritation

severe skin burns)[5]

severe skin burns)[6]

burns and eye

damage)

Serious Eye

Damage/Irritation

Category 1 (Causes

serious eye damage)

[5]

Category 1 (Causes

serious eye damage)

[6]

Likely Category 1
(Causes serious eye

damage)

Flammability

Not Classified

Flammable Liquid,

Category 2[6]

Not expected to be
highly flammable
(Solid)

Based on this analysis, 1-(Pyridin-4-yl)piperidin-4-ol should be handled as a substance that
is toxic if swallowed, causes severe skin burns, and serious eye damage.

Inferred Toxicological Profile

This section details the predicted toxicological endpoints for 1-(Pyridin-4-yl)piperidin-4-ol,
based on data from its analogues.

Acute Toxicity
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The piperidine and piperidin-4-ol rings are the primary drivers of acute toxicity. Piperidine itself
is classified as harmful if swallowed and toxic in contact with skin or if inhaled.[6] Similarly,
piperidin-4-ol is categorized as harmful by oral, dermal, and inhalation routes.[5] The pyridine
moiety is also known to be harmful if swallowed, inhaled, or in contact with skin. Therefore, it is
prudent to assume 1-(Pyridin-4-yl)piperidin-4-ol exhibits moderate to high acute toxicity
across all routes of exposure.

Skin and Eye Corrosivity

The strong alkalinity of the piperidine nitrogen (pKb of piperidine is 2.88) is the principal cause
of its severe corrosive effects.[7] Direct contact with piperidine can cause severe, third-degree
chemical burns in minutes.[7] The parent compound, piperidin-4-ol, is also classified as causing
severe skin burns and eye damage.[5][8] It is therefore imperative to treat 1-(Pyridin-4-
yl)piperidin-4-ol as a corrosive substance, capable of causing irreversible damage to skin and
eyes upon contact.

Genotoxicity and Mutagenicity

No specific genotoxicity data exists for 1-(Pyridin-4-yl)piperidin-4-ol. However, studies on its
pyridine component are informative. Pyridine has not been found to cause chromosomal
damage in micronucleus tests in mice.[9][10] While this suggests a low potential for
mutagenicity, the absence of data on the complete molecule necessitates caution. A standard
battery of genotoxicity tests is required for a definitive assessment.

Carcinogenicity

Long-term carcinogenicity studies for 1-(Pyridin-4-yl)piperidin-4-ol have not been performed.
Safety Data Sheets for the closely related analogue 4-(Pyrrolidin-1-yl)pyridine state that no
ingredient is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP,
or OSHA. Similarly, piperidin-4-ol is not listed as a carcinogen by these agencies.[5] While this
provides some reassurance, it does not preclude carcinogenic potential, which can only be
determined through chronic in vivo bioassays.

Reproductive and Developmental Toxicity

There is a significant data gap regarding the reproductive and developmental toxicity of 1-
(Pyridin-4-yl)piperidin-4-ol and its close analogues. The SDS for 4-(Pyrrolidin-1-yl)pyridine
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explicitly states "No data available" for reproductive toxicity. This lack of information is a critical
consideration for risk assessment, particularly for researchers of child-bearing potential.

Predicted Toxicokinetics and Metabolism

The metabolic fate of 1-(Pyridin-4-yl)piperidin-4-ol in a biological system has not been
experimentally determined. However, a predictive metabolic pathway can be constructed based
on known biotransformations of piperidine and pyridine rings.[11]

The piperidine ring is susceptible to several metabolic reactions, primarily cytochrome P450-
mediated oxidation. Key predicted pathways include:

o N-dealkylation: Cleavage of the bond between the pyridine ring and the piperidine nitrogen.

¢ Ring Oxidation: Hydroxylation at positions alpha or beta to the nitrogen, potentially leading to
ring opening. Studies on N-benzylpiperidine suggest that oxidation can occur at the beta-
position, forming a ketone via an iminium intermediate.[12]

The pyridine ring is typically metabolized via P450-mediated oxidation to form pyridine-N-oxide
and various hydroxypyridines (2-OH, 3-OH, and 4-OH).[13] These metabolites can then be
conjugated and excreted.

The presence of the hydroxyl group on the piperidine ring provides a site for Phase Il
conjugation reactions, such as glucuronidation or sulfation, which would facilitate excretion.
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Figure 1: Predicted metabolic pathways for 1-(Pyridin-4-yl)piperidin-4-ol.
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Recommended Experimental Safety Assessment
Workflow

For any novel compound intended for advanced preclinical or clinical development, a
structured toxicological evaluation is mandatory. The following section outlines a recommended
workflow to definitively establish the safety profile of 1-(Pyridin-4-yl)piperidin-4-ol.

Step 1: In Vitro Cytotoxicity Assay
Objective: To determine the concentration at which the compound induces cell death in vitro,
providing a preliminary indication of its potency.

Protocol: MTT Assay

o Cell Culture: Culture relevant human cell lines (e.g., HepGz2 for liver toxicity, HEK293 for
kidney toxicity) in appropriate media until they reach 80% confluency.

o Seeding: Seed cells into 96-well plates at a density of 10,000 cells per well and incubate for
24 hours to allow for attachment.

e Dosing: Prepare a serial dilution of 1-(Pyridin-4-yl)piperidin-4-ol in culture medium.
Replace the existing medium in the wells with the compound-containing medium across a
range of concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control
(e.g., doxorubicin).

 Incubation: Incubate the plates for 24-72 hours.

o MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to
purple formazan crystals.

» Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or
isopropanol) to dissolve the formazan crystals.

» Readout: Measure the absorbance of each well using a microplate reader at ~570 nm.
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e Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the IC50 (the concentration that inhibits 50% of cell growth).

Step 2: In Vitro Genotoxicity (Bacterial Reverse Mutation
Test)

Objective: To assess the compound's potential to induce gene mutations.
Protocol: Ames Test (OECD Guideline 471)

 Strains: Utilize multiple strains of Salmonella typhimurium and Escherichia coli that are
auxotrophic for histidine and tryptophan, respectively, and carry different mutations.

o Metabolic Activation: Conduct the assay both with and without an exogenous metabolic
activation system (S9 fraction from induced rat liver) to detect metabolites that may be
mutagenic.

o Exposure: Expose the bacterial strains to a range of concentrations of the test compound on
minimal agar plates.

 Incubation: Incubate the plates for 48-72 hours.

e Scoring: Count the number of revertant colonies (colonies that have regained the ability to
synthesize the required amino acid).

e Analysis: A significant, dose-dependent increase in the number of revertant colonies
compared to the negative control indicates a positive (mutagenic) result.

Step 3: In Vivo Acute Toxicity Study

Objective: To determine the acute toxicity and identify the median lethal dose (LD50) following
a single administration.

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

e Animals: Use a small number of female rodents (rats or mice).
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¢ Dosing: Dose one animal at a time, starting with a dose just below the best preliminary
estimate of the LD50.

¢ Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
e Dose Adjustment:

o If the animal survives, the next animal is dosed at a higher level.

o If the animal dies, the next animal is dosed at a lower level.

+ Endpoint: Continue the procedure until the stopping criteria are met (typically after observing
a series of reversals around the LD50).

« Analysis: Use the results to calculate the LD50 and its confidence interval, and to document
clinical signs of toxicity.

Recommended Safety Assessment Workflow

Step 1: In Vitro Cytotoxicity Step 2: In Vitro Genotoxicity Step 3: In Vivo Acute Toxicity

(e.g., MTT Assay) (Ames Test - OECD 471) (Oral - OECD 425)

Assess Mutagenic Potential

Comprehensive
Safety Profile

Determine IC50
(Initial toxicity estimate)

Determine LD50 & Observe
Clinical Signs
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Figure 2: Recommended experimental workflow for safety assessment.
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Safe Handling, Storage, and Emergency Procedures

Based on the predictive toxicological profile, stringent safety measures are required when
handling 1-(Pyridin-4-yl)piperidin-4-ol.

Table 2: Safe Handling and PPE Recommendations
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Control Measure

Specification

Rationale

Engineering Controls

- Use only in a certified
chemical fume hood.- Ensure
eyewash stations and safety
showers are readily

accessible.[14]

To prevent inhalation of
dusts/aerosols and to control
environmental exposure.[15]
Provides immediate
decontamination in case of

exposure.

Personal Protective Equipment
(PPE)

- Gloves: Nitrile or neoprene
gloves, inspected before use.
Use proper removal technique.
[15]- Eye Protection: Chemical
safety goggles or a full-face
shield.[16]- Body Protection:
Lab coat. For larger quantities,
use chemical-resistant

coveralls.[16]

To prevent skin and eye
contact with the corrosive

material.

Handling Practices

- Avoid dust formation.[14]- Do
not eat, drink, or smoke in the
laboratory.- Wash hands

thoroughly after handling.

Minimizes risk of inhalation
and ingestion. Standard good

laboratory practice.

- Store in a tightly closed

container in a dry, well-

Protects from moisture and

Storage ventilated place.[14]- Store )
_ prevents accidental access.
locked up, accessible only to
authorized personnel.
- Dispose of as hazardous
) waste in accordance with local, To prevent environmental
Disposal

state, and federal regulations.-

Do not allow to enter drains.

contamination.

Emergency First Aid Measures

« If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek

immediate medical attention.[15]
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 In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with
plenty of water/shower for at least 15 minutes. Seek immediate medical attention.

 In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact
lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

« |If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison
control center immediately.[15][17]

Conclusion

While direct toxicological data for 1-(Pyridin-4-yl)piperidin-4-ol is scarce, a thorough analysis
of its structural analogues—piperidine, pyridine, and piperidin-4-ol—provides a strong basis for
a predictive safety and toxicity profile. The evidence strongly suggests that this compound
should be handled as a corrosive material that is harmful or toxic if ingested, inhaled, or
absorbed through the skin. Significant data gaps remain, particularly in the areas of
genotoxicity, carcinogenicity, and reproductive toxicity. For any application beyond small-scale
laboratory research, it is essential to conduct the rigorous experimental safety assessments
outlined in this guide to establish a definitive toxicological profile and ensure the safety of
researchers and the public.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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